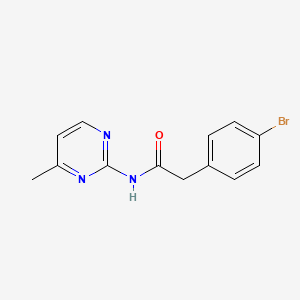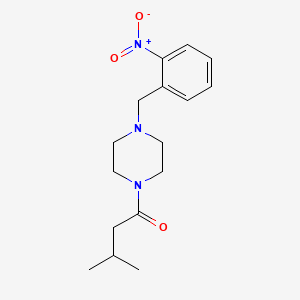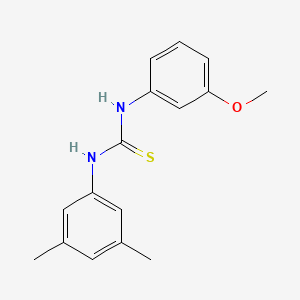
2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly referred to as BPA or BPAc. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the JNK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is that it exhibits potent anti-inflammatory and anti-tumor activity. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its mechanism of action in more detail. This could lead to the development of more potent and selective compounds. Finally, more research is needed to determine its safety and efficacy in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide involves the reaction between 4-bromoaniline and 4-methyl-2-pyrimidinecarboxylic acid, followed by acetylation. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dimethylformamide or dichloromethane. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-6-7-15-13(16-9)17-12(18)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRVABYCFHELJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)